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molecular formula C14H15N5O B1218957 Endralazine CAS No. 39715-02-1

Endralazine

Cat. No. B1218957
M. Wt: 269.30 g/mol
InChI Key: ALAXZYHFVBSJKZ-UHFFFAOYSA-N
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Patent
US04478837

Procedure details

The 6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41(a), from 27.4 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 8.4 g of thiourea. After cooling the reaction mixture with ice, the compound precipitates. M.P. 225°-228° (decomp., from glacial acetic acid).
Name
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15](S)=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1CCC2[N:32]=[N:33]C(Cl)=CC=2C1)(=O)C1C=CC=CC=1.NC(N)=S>>[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15]([NH:32][NH2:33])=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)S)CC1
Step Two
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
27.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)Cl)CC1
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be obtained in a manner analogous to
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture with ice
CUSTOM
Type
CUSTOM
Details
the compound precipitates

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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